molecular formula C22H23N3O5 B11681228 N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11681228
M. Wt: 409.4 g/mol
InChI Key: JIEXRWACNFVUCL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a nitro group, a dioxo group, and an isoindoline moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the Nitro Group: Nitration of the isoindoline core using a mixture of concentrated nitric and sulfuric acids.

    Amide Bond Formation: Coupling of the nitro-substituted isoindoline with 3,5-dimethylphenylhexanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Conversion of the nitro group to an amine, resulting in N-(3,5-dimethylphenyl)-6-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving amides and nitro compounds.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide moiety might interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide: Similar structure with a shorter alkyl chain.

    N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)heptanamide: Similar structure with a longer alkyl chain.

Uniqueness

N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is unique due to its specific combination of functional groups and the length of its alkyl chain, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C22H23N3O5/c1-14-11-15(2)13-16(12-14)23-19(26)9-4-3-5-10-24-21(27)17-7-6-8-18(25(29)30)20(17)22(24)28/h6-8,11-13H,3-5,9-10H2,1-2H3,(H,23,26)

InChI Key

JIEXRWACNFVUCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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